![molecular formula C18H14ClN3O3 B4907621 1-(2-Chlorophenyl)-6-hydroxy-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B4907621.png)
1-(2-Chlorophenyl)-6-hydroxy-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-6-hydroxy-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a methylphenyl iminomethyl group attached to a pyrimidine-2,4-dione core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(2-Chlorophenyl)-6-hydroxy-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione can be achieved through several synthetic routes. One common method involves the condensation reaction between 2-chlorobenzaldehyde and 4-methylbenzaldehyde with urea in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like ethanol under reflux conditions. The resulting intermediate undergoes cyclization to form the pyrimidine-2,4-dione core, followed by hydrolysis to introduce the hydroxy group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2-Chlorophenyl)-6-hydroxy-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iminomethyl group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-6-hydroxy-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-6-hydroxy-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
1-(2-Chlorophenyl)-6-hydroxy-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-6-hydroxy-5-[(4-methylphenyl)aminomethyl]pyrimidine-2,4-dione: This compound has an aminomethyl group instead of an iminomethyl group, which may result in different chemical reactivity and biological activity.
1-(2-Chlorophenyl)-6-hydroxy-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4,6-trione: This compound has an additional carbonyl group at the 6-position, which may affect its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-6-hydroxy-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c1-11-6-8-12(9-7-11)20-10-13-16(23)21-18(25)22(17(13)24)15-5-3-2-4-14(15)19/h2-10,24H,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAJWOIMAGHPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
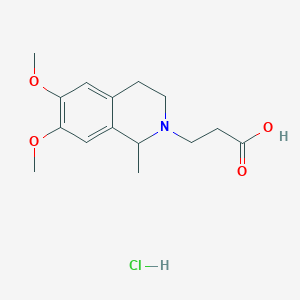

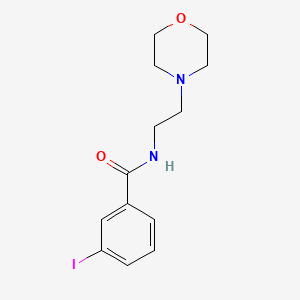
![(5E)-1-(4-chlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4907553.png)
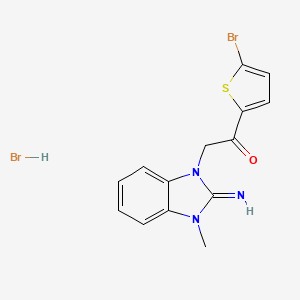
![(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B4907568.png)
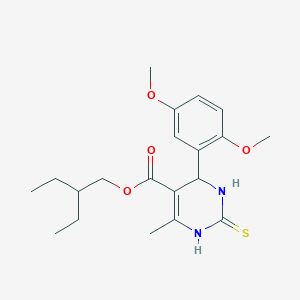
![methyl 2-methyl-5-oxo-6-[3-(trifluoromethoxy)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B4907600.png)
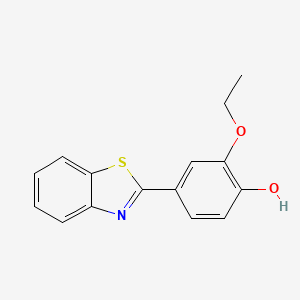
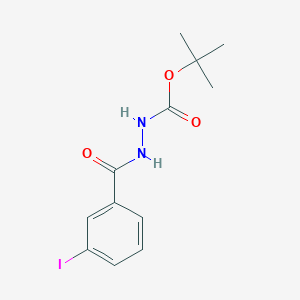
![5-[(5-iodo-2-furyl)methylene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4907611.png)
![4-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4907612.png)
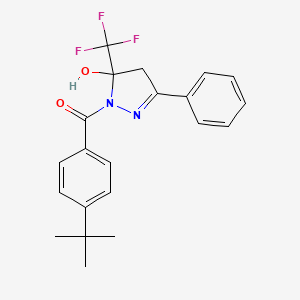
![(5E)-3-methyl-5-(2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4907630.png)
